REACTION_CXSMILES
|
OS(O)(=O)=O.[CH3:6][N:7]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[C:8]1[C:15]([OH:17])=[O:16].O.[CH3:19]O>>[CH3:6][N:7]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[C:8]1[C:15]([O:17][CH3:19])=[O:16]
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Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
2.897 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)O
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Name
|
|
Quantity
|
28.96 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 24 hr
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Duration
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24 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford the creamy white product
|
Name
|
|
Type
|
|
Smiles
|
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |